2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol
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Description
2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol is a useful research compound. Its molecular formula is C23H33N3O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.262362685 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Activity
A study by Carceller et al. (1993) explored the synthesis and structure-activity relationships of a class of compounds including the chemical of interest. These compounds were evaluated for their potential as PAF (platelet-activating factor) antagonists. Specifically, they assessed the in vitro and in vivo activity in different assays related to platelet aggregation and hypotension in rats. The study highlighted how specific structural modifications could significantly enhance oral activity and potency (Carceller et al., 1993).
Analytical Methodology
Muszalska, Śladowska, and Sabiniarz (2005) developed an HPLC and TLC methodology for determining the purity of a compound structurally similar to the chemical . Their research focused on establishing a reliable analytical method for quality control and purity assessment, which is crucial in pharmaceutical research (Muszalska, Śladowska & Sabiniarz, 2005).
Antitumor Activity
Naito et al. (2005) investigated the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, which included structures related to the chemical of interest. They tested these compounds for cytotoxic activity against several tumor cell lines, demonstrating significant antitumor activity in specific derivatives. Such studies are vital for the development of new cancer therapies (Naito et al., 2005).
Crystal Structure Analysis
Kavitha et al. (2014) conducted a study on the crystal structure of a compound closely related to the one . Understanding the molecular and crystal structure is essential in the field of medicinal chemistry, as it helps in the design of more effective and targeted pharmaceutical agents (Kavitha et al., 2014).
Properties
IUPAC Name |
2-methyl-4-[4-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]phenyl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-19-5-4-12-24-22(19)18-26-15-13-25(14-16-26)17-21-8-6-20(7-9-21)10-11-23(2,3)27/h4-9,12,27H,10-11,13-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQLQYIKVAWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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